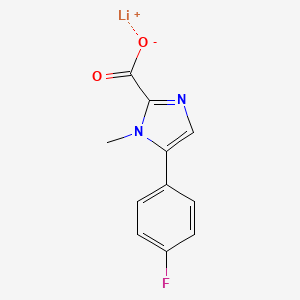
lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 1-methylimidazole-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxyhexanoate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its imidazole ring and fluorophenyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C11H8FLiN2O2 |
|---|---|
Molecular Weight |
226.2 g/mol |
IUPAC Name |
lithium;5-(4-fluorophenyl)-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2.Li/c1-14-9(6-13-10(14)11(15)16)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
HPASYMCIWHHPLL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)






